molecular formula C19H13ClO2 B14190229 4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one CAS No. 923026-44-2

4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one

Cat. No.: B14190229
CAS No.: 923026-44-2
M. Wt: 308.8 g/mol
InChI Key: QVPXCGASSMJWEQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one is an organic compound that features a chlorophenyl group, a phenylpropynyl ether, and a butynone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a halogenation reaction to introduce the chlorine atom.

    Alkyne Formation: The phenylpropynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Etherification: The phenylpropynyl ether is formed by reacting the alkyne with an appropriate alcohol under basic conditions.

    Butynone Formation: The final step involves the formation of the butynone structure through a carbonylation reaction, where the intermediate is treated with carbon monoxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and carbonyl groups, leading to the formation of epoxides, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne to an alkene or alkane, and the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon, or chemical reduction using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Epoxides, ketones, carboxylic acids.

    Reduction: Alkenes, alkanes, alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand or substrate in catalytic reactions.

Biology

    Biochemistry: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Drug Development: Investigated for its potential as an active pharmaceutical ingredient or a lead compound in medicinal chemistry.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-2-YN-2-one: Similar structure but with a different position of the carbonyl group.

    4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness

4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

CAS No.

923026-44-2

Molecular Formula

C19H13ClO2

Molecular Weight

308.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(3-phenylprop-2-ynoxy)but-3-yn-2-one

InChI

InChI=1S/C19H13ClO2/c20-18-11-8-17(9-12-18)10-13-19(21)15-22-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12H,14-15H2

InChI Key

QVPXCGASSMJWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCOCC(=O)C#CC2=CC=C(C=C2)Cl

Origin of Product

United States

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